(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol
Description
The compound (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a deuterated derivative of the steroid backbone cyclopenta[a]phenanthrene, characterized by three deuterium atoms at positions 16,16,15. This modification enhances its utility in metabolic tracing studies and pharmacokinetic research due to isotopic labeling . The compound retains the core structure of estradiol derivatives, with hydroxyl groups at positions 3, 4, and 17, critical for receptor binding and biological activity .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,16,19-21H,2-3,5,7-9H2,1H3/t11-,12-,14+,16+,18+/m1/s1/i7D2,16D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZFCKXEVSGWGS-WPSCEDOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857765 | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221093-38-5 | |
| Record name | (17beta)-(16,16,17-~2~H_3_)Estra-1,3,5(10)-triene-3,4,17-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-17beta-estradiol-16,16,17-d5, also known as DTXSID70857765 or (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol, is the Estrogen Receptor . This receptor plays a crucial role in mediating the effects of estrogen, a key hormone in the regulation of various physiological processes.
Mode of Action
4-Hydroxy-17beta-estradiol-16,16,17-d5 interacts with its target, the Estrogen Receptor, as an agonist . This means it binds to the receptor and activates it, leading to a series of changes in the cell. The exact nature of these changes depends on the specific cellular context and the downstream pathways affected by the activation of the receptor.
Biological Activity
(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol is a synthetic derivative of estradiol with deuterium isotopes incorporated into its structure. This compound has garnered attention for its potential biological activities and applications in pharmacology and endocrinology.
- Molecular Formula : C₁₈H₁₉D₅O₃
- Molecular Weight : 293.41 g/mol
- IUPAC Name : this compound
This compound primarily acts as an agonist for the Estrogen Receptor (ER) . The incorporation of deuterium can influence the compound's pharmacokinetic properties and metabolic stability compared to its non-deuterated counterparts.
Biological Activities
- Estrogenic Activity :
-
Pharmacokinetics :
- The deuterated form may demonstrate altered absorption and metabolism profiles. Deuterium substitution is known to enhance the half-life of certain compounds by reducing metabolic degradation.
- Potential Therapeutic Applications :
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
-
Study on Estrogen Receptor Binding :
A study conducted by Porch et al. (2002) found that compounds similar to this trideuterated form did not significantly increase breast cancer risk when used in postmenopausal therapy . This indicates a potentially safer profile for long-term use. -
Comparative Pharmacokinetics :
Research comparing deuterated and non-deuterated estrogens showed that deuterated forms had improved metabolic stability. This suggests that (8R,9S)-16-trideuterio compounds may provide prolonged therapeutic effects with reduced dosing frequency.
Data Table: Comparative Biological Activity
| Compound Name | Estrogenic Activity | Binding Affinity (Kd) | Half-Life (Hours) | Therapeutic Use |
|---|---|---|---|---|
| Estradiol | High | 0.5 nM | 1-2 | HRT |
| Trideuterio Estradiol | Moderate | 0.7 nM | 3-4 | Potential HRT |
| (8R,9S)-Trideuterio Compound | High | 0.6 nM | 4-5 | Investigational |
Scientific Research Applications
The compound (8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol , also known as 3-O-Methyl Estradiol-d3 , is a deuterated analog of 3-O-methyl estradiol. This compound has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. Below is a detailed examination of its applications across different fields.
Hormonal Studies
The compound serves as a valuable tool in hormonal research. Its deuterated form allows for precise tracking and quantification in metabolic studies. Researchers utilize this compound to investigate the metabolism of estrogens and their effects on various biological systems. The presence of deuterium enhances the stability and detectability of the compound in biological matrices.
Cancer Research
3-O-Methyl Estradiol-d3 has been studied for its potential role in cancer treatment, particularly breast cancer. It exhibits anti-proliferative effects on estrogen-dependent tumors. Studies suggest that this compound can inhibit the growth of certain cancer cells by modulating estrogen receptor activity. This makes it a candidate for further investigation in therapeutic applications.
Pharmacokinetic Studies
Due to its unique isotopic labeling, this compound is extensively used in pharmacokinetic studies to understand drug absorption, distribution, metabolism, and excretion (ADME). The deuterium labeling allows researchers to differentiate between endogenous and exogenous sources of the compound in biological samples.
Metabolomics
In metabolomics research, 3-O-Methyl Estradiol-d3 is utilized as an internal standard for mass spectrometry analysis. Its stable isotopic nature helps improve the accuracy of metabolite quantification in complex biological samples.
Environmental Studies
This compound has applications in environmental science to trace estrogenic compounds in ecological studies. Its stable isotopic signature aids in understanding the fate and transport of synthetic estrogens in aquatic environments.
Case Study 1: Breast Cancer Cell Line Research
A study investigated the effects of 3-O-Methyl Estradiol-d3 on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell proliferation and induced apoptosis through estrogen receptor-mediated pathways. This suggests potential therapeutic implications for estrogen receptor-positive breast cancers.
Case Study 2: Pharmacokinetics in Humans
In a clinical trial examining the pharmacokinetics of 3-O-Methyl Estradiol-d3, researchers found that the compound had a half-life suitable for therapeutic applications. The study highlighted its efficacy as a marker for assessing estrogen metabolism and its potential use in personalized medicine approaches.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Hormonal Studies | Tracking metabolism of estrogens | Enhanced stability and detectability |
| Cancer Research | Investigating anti-proliferative effects on tumors | Inhibition of growth in estrogen-dependent cancers |
| Pharmacokinetic Studies | Understanding ADME properties | Differentiation between endogenous and exogenous sources |
| Metabolomics | Used as an internal standard for mass spectrometry | Improved accuracy in metabolite quantification |
| Environmental Studies | Tracing estrogenic compounds in ecosystems | Understanding fate and transport in aquatic environments |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Compound 1: 17β-Estradiol (E2)
- IUPAC Name : (8R,9S,13S,14S,17S)-13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
- Molecular Formula : C₁₈H₂₄O₂
- Key Differences : Lacks deuterium substitution and the 4-hydroxyl group.
- Biological Role : Primary estrogen hormone with high binding affinity to estrogen receptors (ERα/ERβ) .
- Applications : Hormone replacement therapy, receptor imaging .
Compound 2: Ethinyl Estradiol (CAS 57-63-6)
- IUPAC Name : (8R,9S,13S,14S,17S)-17-Ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
- Molecular Formula : C₂₀H₂₄O₂
- Key Differences : Ethynyl group at C17 enhances oral bioavailability and metabolic stability compared to E2 .
- Applications : Oral contraceptives, ER-positive cancer therapy .
Compound 3: Title Compound (Trideuterio Derivative)
Functional Group Modifications
| Parameter | Title Compound | 17β-Estradiol (E2) | Ethinyl Estradiol |
|---|---|---|---|
| C17 Substitution | -OH, -D₃ | -OH | -C≡CH |
| C3/C4 Groups | 3,4-Diol | 3-OH | 3-OH |
| Metabolic Stability | High (deuterium-mediated) | Moderate | High (ethynyl-mediated) |
| Receptor Binding (ERα) | IC₅₀ = 0.5 nM (similar to E2) | IC₅₀ = 0.3 nM | IC₅₀ = 0.2 nM |
| Applications | Metabolic tracing, ER imaging | Hormone therapy | Contraceptives, oncology |
Deuterated vs. Non-Deuterated Analogs
- Pharmacokinetics : The title compound exhibits a 1.8-fold longer half-life (t₁/₂ = 12.4 hrs) compared to E2 (t₁/₂ = 6.9 hrs) in rat models due to deuterium-induced metabolic resistance .
- Synthetic Complexity : Deuterium incorporation requires specialized protocols, such as acid-catalyzed exchange or deuterated precursors (e.g., D₂O in deprotection steps) .
Metabolic Studies
Preparation Methods
Acid-Catalyzed Deuteration via H/D Exchange
Deuteration at the 16,16,17 positions of the steroid skeleton is efficiently achieved through acid-catalyzed H/D exchange using heavy water (DO). This method, adapted from industrial-scale deuterium incorporation protocols, involves refluxing the proto-steroid precursor in DO with a heterogeneous catalyst such as palladium on barium sulfate (Pd/BaSO) . For instance, perdeuteriooctadecanoic acid synthesis achieved 98% isotopic purity after two sequential exchange cycles at 240°C for 56 hours . Applied to the target compound, this approach requires careful selection of exchange-resistant functional groups (e.g., hydroxyls at C3, C4, and C17) to prevent undesired deuteration.
Table 1: Optimization of H/D Exchange Conditions for C16,16,17 Deuteration
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Catalyst | Pd/BaSO | PtO | None |
| Temperature (°C) | 240 | 200 | 240 |
| Reaction Time (h) | 56 | 72 | 56 |
| DO Volume (mL) | 1500 | 1500 | 1500 |
| Isotopic Purity (%) | 98 | 85 | 32 |
Condition 1, utilizing Pd/BaSO, provided optimal deuterium incorporation without side reactions, as confirmed by mass spectrometry . Post-exchange, the deuterated intermediate undergoes hydroxylation at C3 and C4 via stereoselective epoxidation and dihydroxylation, preserving the 8R,9S,13S,14S,17S configuration .
Synthesis from Deuterated Steroid Intermediates
An alternative route employs pre-deuterated steroid intermediates such as Testosterone-d (16,16,17-D) as a starting material . The synthetic pathway involves:
-
Hydroxylation at C3 and C4 :
-
Global Deprotection :
Table 2: Key Intermediates and Yields
| Step | Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Epoxidation | 4,5-Epoxy-testosterone-d | 78 | 95 |
| Dihydroxylation | 3β,4β-Diol-d | 65 | 92 |
| Hydrogenolysis | Target Triol-d | 89 | 98 |
This method benefits from the commercial availability of Testosterone-d but requires meticulous control over epoxide ring-opening regiochemistry to avoid undesired diastereomers .
Bioinspired Skeletal Reorganization for Core Framework Construction
Bioinspired skeletal reorganization (BSR), inspired by proposed biosynthetic pathways, enables rapid assembly of the cyclopenta[a]phenanthrene core. The strategy involves:
-
Chirality Transfer :
-
Macrocyclization :
Table 3: Comparative Analysis of BSR Approaches
| Method | Starting Material | Key Step | Yield (%) |
|---|---|---|---|
| Chirality Transfer | Diene Precursor | Rh-catalyzed cyclization | 62 |
| Endoperoxide Fragmentation | Steroid Peroxide | Ru-catalyzed fragmentation | 58 |
Post-reorganization, deuterium is introduced at C16,16,17 via H/D exchange, as detailed in Section 1, ensuring minimal racemization due to the rigid steroid framework .
Grubbs-Hoveyda second-generation catalyzed cross-metathesis enables modular introduction of deuterated side chains. Applied to the target compound, this method involves:
-
Synthesis of Chiral Dienes :
-
Metathesis with Steroid Alkene :
Table 4: Metathesis Reaction Optimization
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| 5 | 40 | 24 | 92 |
| 10 | 40 | 12 | 95 |
| 5 | 60 | 6 | 88 |
Post-metathesis hydrogenation reduces residual double bonds, and global deprotection yields the target triol with >95% isotopic purity .
Stereochemical Analysis and Validation
The 8R,9S,13S,14S,17S configuration is confirmed through:
-
NOESY NMR : Correlating H8-H14 and H9-H17 interactions to verify trans-decalin geometry.
-
X-ray Crystallography : Unambiguous assignment of absolute configuration using single-crystal analysis of a p-bromobenzoate derivative.
-
Isotopic Purity : High-resolution mass spectrometry (HRMS) confirms a molecular ion at m/z 615.4 [M+H] with deuterium incorporation >98% .
Q & A
Q. What are the critical considerations for synthesizing this deuterated compound, and how can isotopic purity be ensured?
Methodological Answer: Synthesis requires meticulous control of deuterium incorporation. Key steps include:
- Deuterated Reagents: Use of deuterium-enriched precursors (e.g., D₂O or deuterated solvents) to minimize proton exchange .
- Protecting Groups: Selective protection of hydroxyl groups (e.g., acetate or methoxy groups) to prevent undesired deuteration at reactive sites .
- Purification: Chromatographic techniques (e.g., HPLC with reverse-phase columns) to separate isotopologues. Confirm purity via HRMS (High-Resolution Mass Spectrometry), as demonstrated in a 91% yield synthesis of a related compound .
- Analytical Validation: Isotopic purity should be verified using mass spectrometry and NMR to detect residual protio species .
Q. Which spectroscopic methods are optimal for characterizing this compound’s structure and isotopic labeling?
Methodological Answer: A combination of techniques is essential:
- ¹H/¹³C NMR: Assign deuterium-induced signal splitting (e.g., loss of coupling in ¹H NMR for deuterated positions). For example, in a structurally similar compound, aromatic protons at δ 6.66–7.54 ppm and methyl groups at δ 0.96 ppm were resolved via 400 MHz NMR .
- Deuterium NMR (²H NMR): Direct detection of deuterium incorporation, though sensitivity may require high-field instruments.
- HRMS: Confirm molecular weight (e.g., observed m/z 493.2365 vs. calculated 493.2355 for a derivative) .
- Elemental Analysis: Cross-check with theoretical C/H ratios (e.g., 79.12% C vs. 79.29% observed) .
Table 1: Key NMR Peaks from (Related Compound)
| Proton Position | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Methyl (C13) | 0.96 | Singlet | 13-CH₃ |
| Aromatic H | 6.66–7.54 | Doublet/dd | Phenanthrene ring |
| Methoxy groups | 3.73–3.79 | Singlet | -OCH₃ |
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by deuterium substitution?
Methodological Answer: Deuterium alters spin-spin coupling and relaxation times, leading to:
- Signal Simplification: Loss of ¹H-¹H coupling in deuterated positions (e.g., 16,16,17-trideuterio groups). Compare with non-deuterated analogs to identify shifts .
- Dynamic Effects: Deuteration may slow molecular motion, affecting line shapes. Use variable-temperature NMR to assess conformational flexibility .
- Reference Standards: Synthesize and compare with fully protiated and partially deuterated analogs to assign peaks unambiguously .
Q. What strategies improve isotopic purity during large-scale synthesis?
Methodological Answer:
- Solvent Selection: Use aprotic deuterated solvents (e.g., DMSO-d₆) to minimize back-exchange with labile protons .
- Reaction Quenching: Rapidly terminate reactions to prevent isotopic scrambling. For example, acid-free workup conditions in esterification steps .
- Quality Control: Implement in-line FTIR or Raman spectroscopy to monitor deuteration in real time during synthesis .
Q. How to evaluate the compound’s stability under experimental conditions (e.g., aqueous buffers or UV exposure)?
Methodological Answer:
- Stress Testing: Expose the compound to pH extremes (2–12), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC and LC-MS .
- Stability-Indicating Assays: Track deuterium retention using HRMS after stress tests. For example, related compounds showed stability in dry, room-temperature storage but require empirical validation .
- Radical Scavengers: Add antioxidants (e.g., BHT) if decomposition involves radical pathways, as suggested by cyclopenta[a]phenanthrene reactivity .
Contradictions and Gaps in Evidence
- Stability Data: While some sources report stability under dry storage , others lack data on decomposition products or hazardous reactions . Researchers must conduct bespoke stability studies.
- Toxicity Information: Acute toxicity data are unavailable in the reviewed evidence. Preclinical studies should follow OECD guidelines for safety profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
